N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
1041614-20-3 |
|---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C12H9ClN4/c13-8-3-1-4-9(7-8)15-12-11-10(16-17-12)5-2-6-14-11/h1-7H,(H2,15,16,17) |
InChI Key |
AZKRKWMJSCDPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation Involving Arylglyoxals and Pyrazolamines
A prominent route to pyrazolo[4,3-b]pyridines involves one-pot, three-component reactions. In a study by Marjani et al., pyrazolopyridines were synthesized via Knoevenagel-Michael-cyclization cascades using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide (TPAB) . Although this method primarily yields 4-aroylpyrazolo[3,4-b]pyridines, modifications to the reaction conditions—such as replacing cyclic diketones with linear counterparts—could enable the incorporation of a 3-chlorophenylamine moiety.
Key steps include:
-
Knoevenagel condensation : Arylglyoxals react with cyclic 1,3-dicarbonyl compounds to form α,β-unsaturated intermediates.
-
Michael addition : Pyrazolamines attack the enone system, followed by intramolecular cyclization.
-
Dearoylation and oxidation : Unexpected deacylation under TPAB catalysis generates the pyrazolo[4,3-b]pyridine core .
For N-(3-chlorophenyl) derivatives, substituting the aryl group in the pyrazolamine precursor with 3-chloroaniline could direct the formation of the target compound. Yields for analogous reactions range from 70–97%, depending on the electron-donating/withdrawing nature of substituents .
SNAr and Japp–Klingemann Reaction Sequence
A robust protocol by recent researchers utilizes 2-chloro-3-nitropyridines as starting materials (Scheme 1) . This method involves:
-
Nucleophilic aromatic substitution (SNAr) : Reaction of 2-chloro-3-nitropyridine with a keto ester to install a hydrazone-compatible functional group.
-
Modified Japp–Klingemann reaction : Arenediazonium tosylates couple with the keto ester intermediate, followed by deacylation and cyclization to form the pyrazole ring.
Table 1: Optimization of Pyrazolo[4,3-b]pyridine Synthesis via SNAr-Japp–Klingemann
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Nucleophile | DABCO | 85 |
| Solvent | DMF/EtOH (1:2) | 78 |
| Temperature | 40°C | 82 |
This approach is notable for its operational simplicity and compatibility with electron-deficient arenes. Introducing 3-chloroaniline at the hydrazone stage could yield the desired N-(3-chlorophenyl) derivative. An unusual acetyl migration observed during the reaction was mitigated using mild nucleophiles like DABCO .
Condensation of Pyrazole-5-Amines with Activated Carbonyls
Pyrazolo[3,4-b]pyridines are accessible via acid-catalyzed condensation of pyrazole-5-amines and activated carbonyl compounds (e.g., α-keto esters) . For N-(3-chlorophenyl) analogs, the synthetic pathway would involve:
-
Preparation of 3-chlorophenyl-substituted pyrazole-5-amine : Achieved via Ullmann coupling or nucleophilic substitution.
-
Condensation with ethyl glyoxylate : Refluxing in acetic acid facilitates cyclization to form the pyridine ring.
Table 2: Reaction Outcomes for Pyrazolo[3,4-b]pyridine Condensation
| Pyrazole Amine | Carbonyl Compound | Yield (%) |
|---|---|---|
| 1-Phenyl-5-amine | Ethyl glyoxylate | 88 |
| 1-(4-NO2-Ph)-5-amine | Methyl pyruvate | 72 |
This method’s versatility allows for modular substitution on both the pyrazole and pyridine rings, making it adaptable for synthesizing the target compound .
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Three-component | High atom economy; one-pot protocol | Limited scope for N-aryl groups |
| SNAr-Japp–Klingemann | Tolerates EWG; stable intermediates | Requires diazonium salts |
| Condensation | Mild conditions; high yields | Restricted to activated carbonyls |
| Buchwald–Hartwig | Modular late-stage functionalization | High catalyst loading |
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-b]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-b]pyridine compounds exhibit significant anticancer properties. In one study, N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine was evaluated for its ability to inhibit cancer cell proliferation. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer therapies .
Antimicrobial Properties
This compound has also been studied for its antimicrobial activity. A series of derivatives were synthesized and screened against bacterial and fungal strains. Results indicated that certain modifications to the compound could enhance its efficacy against resistant strains of bacteria and fungi, making it a candidate for further development in treating infections .
Neurological Applications
The compound's interaction with G protein-coupled receptors (GPCRs) has been investigated for potential applications in treating central nervous system disorders. Its ability to act as an allosteric modulator presents opportunities for developing novel treatments for conditions such as depression and anxiety .
Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties. It has been evaluated in models of inflammation where it demonstrated the ability to reduce edema and other inflammatory markers, indicating its potential use in developing anti-inflammatory medications .
Organic Electronics
The unique electronic properties of pyrazolo[4,3-b]pyridine derivatives have led to their exploration in organic electronics. Research suggests that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo-pyridine scaffold is a versatile pharmacophore with diverse biological activities. Below is a detailed comparison of N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations
Structural Modifications and Potency: The 3-chlorophenyl substitution in the target compound lacks the 4-fluoro group present in VU0418504. VU0418506’s EC50 of ~109 nM highlights the importance of the 4-fluoro group for potency . Replacement of the phenyl group with a 1,3-dialkylindazol-6-yl moiety (as in ) retains mGlu4 PAM activity but reduces CYP1A2 induction, a critical liability in drug development .
Selectivity :
- VU0418506 exhibits >100-fold selectivity over other mGluRs (e.g., mGlu2/3/5/6/7/8), attributed to its optimized pyrazolo-pyridine core and halogenated aryl group . The target compound’s selectivity remains uncharacterized but may vary due to structural differences.
Pharmacokinetics :
- VU0418506 demonstrates favorable CNS penetration and PK profiles across preclinical species, enabling in vivo efficacy studies . The absence of the 4-fluoro group in the target compound could alter metabolic stability or blood-brain barrier permeability.
Therapeutic Applications :
- mGlu4 PAMs like VU0418506 are prioritized for PD due to their ability to enhance glutamate signaling without receptor overactivation . In contrast, pyrazolo-pyridine derivatives with antiproliferative substituents (e.g., APcK110) target kinases, underscoring the scaffold’s versatility .
Biological Activity
N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₂H₉ClN₄
- Molecular Weight : 244.68 g/mol
- CAS Number : 1041614-20-3
Research indicates that this compound functions primarily as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. The compound has shown promise in enhancing the pharmacological effects of glutamate, which is crucial for synaptic transmission and neuroprotection .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-b]pyridine derivatives, including this compound. These compounds exhibit significant cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Findings :
Study 1: Pyrazolo[4,3-b]pyridine Derivatives
A study published in Molecules explored the synthesis and biological evaluation of pyrazolo[4,3-b]pyridine derivatives. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced anticancer activity. Notably, compounds with a chlorophenyl substitution exhibited improved potency against cancer cells while maintaining safety profiles in normal cell lines .
Study 2: Neuropharmacological Properties
Another research highlighted the role of this compound as a PAM for mGlu4 receptors. In preclinical models, this compound showed potential in alleviating symptoms associated with Parkinson's disease by modulating glutamate signaling pathways .
Table: Summary of Biological Activities
| Activity | Details |
|---|---|
| Anticancer Activity | Effective against HeLa, MCF7, HCT116 cell lines |
| Mechanism | Inhibition of CDK2 and CDK9; induces apoptosis |
| Neuropharmacology | Positive allosteric modulation of mGlu4 receptors |
Q & A
Q. What is the optimal synthetic route for N-(3-chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, and how are intermediates validated?
Methodological Answer: The synthesis involves a multi-step process starting with condensation reactions. For example, a pyrazolo[4,3-b]pyridine core can be synthesized by reacting 3-fluoropyridine derivatives with hydrazine under reflux (110°C for 16 hours), followed by bromination using HBr and purification via liquid chromatography. The final amine coupling employs Buchwald-Hartwig conditions (Pd catalysts, Cs₂CO₃, XPhos ligand) with 3-chloroaniline. Validation of intermediates includes LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic proton shifts at δ 8.5–7.2 ppm for pyridine and chlorophenyl groups).
- High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., [M+H]+ ion matching calculated values within 2 ppm error).
- Reverse-phase HPLC : To assess purity (>95% by UV detection at 254 nm). These methods ensure batch consistency and structural fidelity .
Q. How is the primary biological target of this compound identified?
Methodological Answer: Target identification typically involves:
- Receptor panel screening : Testing affinity across GPCRs, ion channels, and kinases. For example, mGlu4 receptor activity is assessed via calcium mobilization assays using HEK293 cells expressing the receptor.
- Allosteric modulation assays : Measuring EC₅₀ values for positive allosteric modulation (PAM) activity in the presence of glutamate. Selectivity is confirmed by comparing activity against related receptors (e.g., mGlu2/3/5/7) .
Advanced Research Questions
Q. How can structural modifications improve potency and selectivity for mGlu4 while mitigating off-target effects?
Methodological Answer:
- Bioisostere replacement : Replace the chlorophenyl group with fluorophenyl or methoxy groups to enhance lipophilicity and receptor binding.
- Headgroup optimization : Pyrazolo[4,3-b]pyridine scaffolds show higher mGlu4 PAM activity than picolinamides due to improved steric alignment.
- In silico docking : Use homology models of mGlu4’s allosteric pocket to predict substituent effects. These strategies increased VU0418506’s potency (EC₅₀ = 120 nM) and reduced CYP450 inhibition .
Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy in Parkinson’s models?
Methodological Answer:
- Pharmacokinetic bridging : Measure brain-to-plasma ratios (e.g., via LC-MS/MS) to ensure CNS penetration.
- Behavioral endpoints : Use rotorod and catalepsy tests in 6-OHDA-lesioned rats, comparing dose-response curves to in vitro EC₅₀ values.
- Biomarker validation : Monitor striatal glutamate release via microdialysis to confirm target engagement. Discrepancies often arise from poor bioavailability or species-specific metabolism .
Q. How do interspecies pharmacokinetic differences impact preclinical safety assessments?
Methodological Answer:
- Metabolic stability assays : Compare liver microsome clearance rates (e.g., human vs. rat) to predict half-life variations.
- Plasma protein binding : Use equilibrium dialysis to assess free fraction differences, which affect efficacy thresholds.
- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) in three species (rat, dog, primate) to identify species-specific liabilities. VU0418506 showed species-dependent clearance (e.g., higher Cl in rodents vs. primates) requiring dose adjustments .
Q. What strategies validate the absence of cross-reactivity with mGlu heterodimers or other allosteric sites?
Methodological Answer:
- Heterodimer co-expression assays : Test activity in cells co-expressing mGlu4 with mGlu2/3/7 to rule out heteromer-specific modulation.
- Schild analysis : Determine if antagonist effects are surmountable, confirming orthosteric vs. allosteric mechanisms.
- Cryo-EM structural studies : Resolve compound binding to mGlu4’s 7-transmembrane domain, excluding overlap with orthosteric ligands. VU0418506’s selectivity (>100-fold vs. mGlu2/3/5/7) was confirmed via these approaches .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on metabolic stability between in vitro microsomes and in vivo PK studies?
Methodological Answer:
- Identify metabolizing enzymes : Use recombinant CYP isoforms (e.g., CYP3A4/2D6) to pinpoint oxidation pathways.
- Bile cannulation studies : In rats, quantify biliary excretion to assess first-pass metabolism contributions.
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro clearance data with organ blood flow rates to predict in vivo outcomes. For example, VU0418506’s higher in vivo clearance in rodents vs. humans correlated with CYP2C11 activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
